

4-Bromo-3,5-dimethoxypyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-dimethoxypyridine**

Cat. No.: **B1528443**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-3,5-dimethoxypyridine**: Synthesis, Reactivity, and Applications

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. **4-Bromo-3,5-dimethoxypyridine** has emerged as a highly valuable heterocyclic intermediate. Its utility is anchored in a synthetically versatile structure: a pyridine ring rendered electron-rich by two methoxy groups, which modulate the reactivity of a strategically positioned bromine atom at the C4 position. This arrangement makes it an exceptional substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of **4-Bromo-3,5-dimethoxypyridine**. We will explore its application in cornerstone reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offering field-proven insights into experimental design and mechanistic causality. The content herein is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this potent building block for the synthesis of novel chemical entities. Notably, this compound has been identified as a key intermediate in the development of lactam-based orexin receptor antagonists, highlighting its relevance in contemporary drug discovery programs.^[1]

Section 1: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use. While detailed experimental spectroscopic data for **4-Bromo-3,5-dimethoxypyridine** is not widely published, its key properties can be compiled from supplier data and predictive models.

Core Physicochemical Data

The following table summarizes the essential physicochemical properties of **4-Bromo-3,5-dimethoxypyridine**.

Property	Value	Source
CAS Number	1033610-45-5	[2]
Molecular Formula	C ₇ H ₈ BrNO ₂	[2]
Molecular Weight	218.05 g/mol	[2]
Predicted Boiling Point	275.2 ± 35.0 °C	[2]
Predicted Density	1.484 ± 0.06 g/cm ³	[2]
XLogP3	1.5	[2]
Topological Polar Surface Area	31.4 Å ²	[2]

Predicted Spectroscopic Signature

Authoritative characterization via NMR and mass spectrometry is crucial for verifying the identity and purity of the material before its use in subsequent reactions. Based on its structure, the following spectroscopic characteristics are predicted.

- **¹H NMR Spectroscopy:** The symmetry of the molecule is a key determinant of its proton NMR spectrum.
 - **Aromatic Protons (H₂, H₆):** Due to the plane of symmetry bisecting the N-C4 bond axis, the two protons on the pyridine ring are chemically equivalent. They are expected to

appear as a single sharp singlet at approximately δ 8.0-8.3 ppm.

- Methoxy Protons (-OCH₃): The two methoxy groups are also chemically equivalent. They will produce a sharp singlet, integrating to 6 protons, typically in the range of δ 3.9-4.1 ppm. The electron-withdrawing nature of the pyridine ring slightly deshields these protons compared to those on a benzene ring.
- ¹³C NMR Spectroscopy: The symmetry of the molecule simplifies the carbon spectrum as well.
 - C2, C6: Predicted to appear around δ 145-150 ppm.
 - C3, C5: These carbons, directly attached to the electron-donating methoxy groups, will be significantly shielded, appearing around δ 155-160 ppm.
 - C4: The carbon bearing the bromine atom is expected around δ 105-110 ppm.
 - -OCH₃: The methoxy carbons should appear as a single peak around δ 55-60 ppm.
- Mass Spectrometry (EI-MS): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom. The molecular ion peak (M⁺) would appear as a doublet of nearly equal intensity at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Section 2: Synthesis and Purification

The most logical synthetic route to **4-Bromo-3,5-dimethoxypyridine** is the direct electrophilic bromination of its precursor, 3,5-dimethoxypyridine. The two methoxy groups are strongly activating and ortho-, para-directing. With the ortho-positions (C2, C6) being sterically accessible and the para-position (C4) also activated, careful control of reaction conditions is necessary to achieve selective mono-bromination at the C4 position.

Representative Synthesis Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of activated heterocycles and should be optimized for scale and specific laboratory conditions.

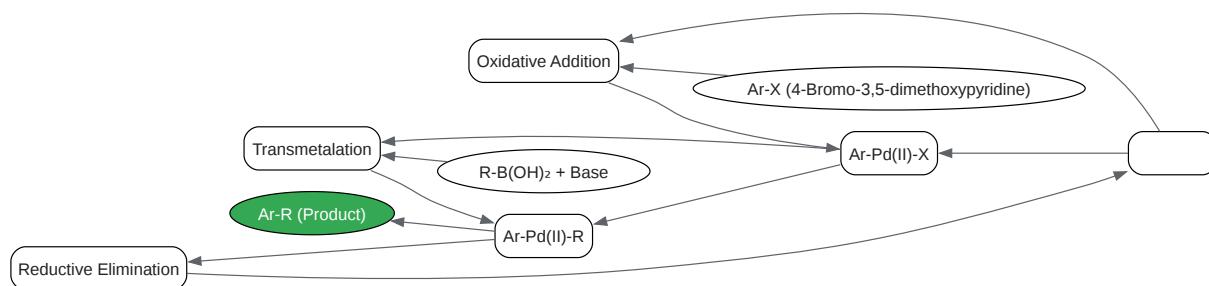
[3]

Reaction Scheme: Synthesis of **4-Bromo-3,5-dimethoxypyridine**

- Reagent Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxypyridine (1.0 equiv.) in a suitable inert solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
- Bromination: Charge the dropping funnel with a solution of N-Bromosuccinimide (NBS) (1.05 equiv.) in DCM. Add the NBS solution dropwise to the stirred pyridine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
 - Causality Insight: NBS is chosen as a mild brominating agent to control the exothermicity and reduce the formation of di-brominated byproducts that could occur with harsher reagents like liquid bromine.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is typically a solid or oil that can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic power of **4-Bromo-3,5-dimethoxypyridine** lies in its utility as an electrophilic partner in cross-coupling reactions. The C4-Br bond is readily susceptible to oxidative addition


by palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl scaffolds.^[4]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

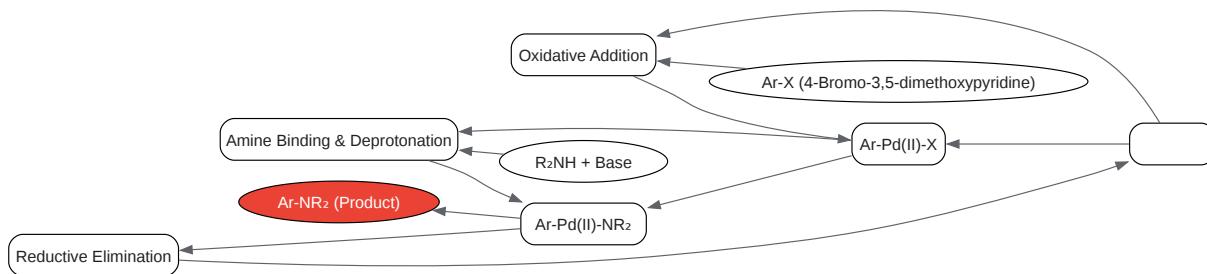
- Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the C-Br bond of **4-bromo-3,5-dimethoxypyridine** to form a Pd(II) complex.
- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Representative Suzuki-Miyaura Coupling:[5][6]

- Reaction Setup: To a dry Schlenk flask, add **4-Bromo-3,5-dimethoxypyridine** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K_3PO_4 or Cs_2CO_3 (2.0-3.0 equiv.), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 3 mol%).
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
 - Causality Insight: The $Pd(0)$ catalyst is oxygen-sensitive and can be oxidized to an inactive state. A thoroughly deoxygenated environment is critical for catalytic turnover.
- Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water, via syringe.
 - Causality Insight: The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.
- Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor reaction progress by TLC or LC-MS.
- Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic phase (Na_2SO_4), and concentrate. Purify the residue via flash chromatography or recrystallization.


Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.

Mechanism Overview: Similar to the Suzuki coupling, this reaction relies on a $Pd(0)/Pd(II)$ catalytic cycle.

- Oxidative Addition: $Pd(0)$ inserts into the C-Br bond of the substrate.
- Amine Coordination & Deprotonation: The amine coordinates to the $Pd(II)$ center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

- Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Protocol for a Representative Buchwald-Hartwig Amination:

- Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the appropriate phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.). Add **4-Bromo-3,5-dimethoxypyridine** (1.0 equiv.).
- Reagent Addition: Add the amine (1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.
- Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
 - Causality Insight: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are essential. They promote the rate-limiting reductive elimination step and prevent the

formation of inactive catalyst species, which is particularly important with the potentially coordinating pyridine substrate.

- **Work-up and Purification:** After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 4: Applications in Drug Discovery

The utility of **4-Bromo-3,5-dimethoxypyridine** is not merely academic; it is a validated building block in the synthesis of high-value pharmaceutical targets. Its use has been cited in patents for the development of novel therapeutics, particularly as a key intermediate for orexin receptor antagonists.[\[1\]](#)

- **Orexin Receptor Antagonists:** The orexin system is a critical regulator of the sleep-wake cycle. Antagonists of this system, such as suvorexant, are a modern class of therapeutics for treating insomnia. The patents citing **4-Bromo-3,5-dimethoxypyridine** describe its use in synthesizing complex lactam derivatives that possess this antagonistic activity.[\[1\]](#) In these syntheses, the pyridine core often serves as a central scaffold, with the C4 position being functionalized via cross-coupling to build out other regions of the molecule essential for receptor binding.

Section 5: Handling and Safety

As a halogenated, nitrogen-containing aromatic compound, **4-Bromo-3,5-dimethoxypyridine** should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 4-bromo-3-methoxypyridine hydrochloride suggest the following hazards.[\[7\]](#)

- **Potential Hazards:**
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Recommended Precautions:
 - Engineering Controls: Handle only in a well-ventilated fume hood.
 - Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
 - Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
 - Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-Bromo-3,5-dimethoxypyridine is a powerful and strategic building block for modern organic synthesis. Its symmetric structure, coupled with the well-defined reactivity of the C-Br bond, makes it an ideal substrate for predictable and high-yielding cross-coupling reactions. Its demonstrated application in the synthesis of advanced pharmaceutical intermediates validates its importance for professionals in drug discovery and development. By understanding its fundamental properties and reactivity, researchers can confidently deploy this reagent to accelerate the construction of novel and complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acgpubs.org [acgpubs.org]
- 2. echemi.com [echemi.com]
- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. 4-Bromo-3-methoxypyridine hydrochloride | 1209335-53-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Bromo-3,5-dimethoxypyridine chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1528443#4-bromo-3-5-dimethoxypyridine-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b1528443#4-bromo-3-5-dimethoxypyridine-chemical-properties-and-reactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com